Array ( [bid] => 1371355 )
Scientific Field: Synthetic Biology Application Summary: In synthetic biology, 3-Cyano-4-isobutoxybenzoic acid is utilized as a building block for synthesizing complex molecules. Its cyano and carboxylic acid functional groups make it versatile for cross-coupling reactions . Experimental Methods: The compound is often used in conjunction with catalysts like palladium or nickel to facilitate carbon-carbon or carbon-nitrogen bond formation. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the reaction outcomes. Results and Outcomes: The use of this compound has led to the synthesis of various bioactive molecules with potential pharmaceutical applications. Yields vary depending on the specific reactions, but the compound’s reactivity generally results in high-efficiency synthesis.
Scientific Field: Chemical Synthesis Application Summary: 3-Cyano-4-isobutoxybenzoic acid serves as an intermediate in the synthesis of heterocyclic compounds, which are crucial in drug development . Experimental Methods: It undergoes condensation reactions under controlled temperatures and pH conditions. The process is monitored using spectroscopic methods to ensure the purity of the product. Results and Outcomes: The synthesis processes have been optimized to achieve higher purity and yield, with some reactions reaching over 90% purity after purification steps.
Scientific Field: Material Science Application Summary: This compound is investigated for its potential use in creating new polymeric materials with enhanced properties . Experimental Methods: Polymerization reactions involving 3-Cyano-4-isobutoxybenzoic acid are carried out, and the resulting materials are tested for thermal stability, mechanical strength, and chemical resistance. Results and Outcomes: Preliminary results show that incorporating this compound into polymers can lead to materials with improved performance characteristics suitable for industrial applications.
Scientific Field: Environmental Science Application Summary: The environmental impact of 3-Cyano-4-isobutoxybenzoic acid is assessed, particularly its biodegradability and toxicity . Experimental Methods: Standardized tests such as the OECD 301 series are used to evaluate the biodegradation in water, and ecotoxicological studies determine its effects on aquatic life. Results and Outcomes: The compound exhibits moderate biodegradability, and its toxicity profile suggests it poses low risk to aquatic organisms at typical exposure levels.
Scientific Field: Bioengineering Application Summary: In bioengineering, 3-Cyano-4-isobutoxybenzoic acid is explored for its use in tissue engineering scaffolds . Experimental Methods: The acid is incorporated into biocompatible scaffolds, and cell culture studies are conducted to assess cell adhesion and proliferation. Results and Outcomes: The scaffolds containing the compound have shown to support cell growth, indicating its potential for use in regenerative medicine.
Scientific Field: Medical Research Application Summary: Research into the medicinal properties of 3-Cyano-4-isobutoxybenzoic acid includes its role as a precursor in the synthesis of Febuxostat, a gout medication . Experimental Methods: The compound is used in multi-step synthesis processes, and the final product’s efficacy is tested through clinical trials. Results and Outcomes: As a precursor, it has been instrumental in the production of Febuxostat, which has proven effective in reducing uric acid levels in patients with gout.
Scientific Field: Pharmacology Application Summary: This compound is studied for its pharmacokinetics and metabolic pathways in the development of new drugs . Experimental Methods: Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to track its transformation and interaction with biological systems. Results and Outcomes: The studies have provided insights into the compound’s metabolic stability and its potential as a prodrug, which could lead to the development of new therapeutic agents.
Scientific Field: Analytical Chemistry Application Summary: In analytical chemistry, 3-Cyano-4-isobutoxybenzoic acid is used as a standard for calibrating instruments and validating analytical methods . Experimental Methods: It is used in quantitative analysis by high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). Results and Outcomes: The use of this compound has led to the development of more accurate and reliable analytical techniques, enhancing the precision of chemical analysis.
Scientific Field: Agrochemistry Application Summary: The compound’s role in the synthesis of agrochemicals, such as herbicides and pesticides, is explored to improve crop protection . Experimental Methods: It is incorporated into various formulations and tested for efficacy against a range of agricultural pests and diseases. Results and Outcomes: Preliminary tests show promising results in controlling specific pests, potentially leading to more effective agrochemical products.
Scientific Field: Nanotechnology Application Summary: 3-Cyano-4-isobutoxybenzoic acid is investigated for its use in the synthesis of nanomaterials with unique properties . Experimental Methods: The compound is used in the preparation of nanoparticles and nanocomposites, followed by characterization using techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM). Results and Outcomes: The resulting nanomaterials exhibit novel optical, electrical, and mechanical properties, which could be harnessed for various technological applications.
Scientific Field: Cosmetics Industry Application Summary: This acid is evaluated for its potential use in cosmetic formulations, particularly in skin care products . Experimental Methods: It is tested for dermal compatibility and efficacy in improving skin texture and appearance. Results and Outcomes: Studies indicate that it may have beneficial effects on skin health, leading to its potential inclusion in cosmetic products.
Scientific Field: Food Science Application Summary: The compound is examined for its preservative qualities and its impact on the shelf life of food products . Experimental Methods: Food samples containing the compound are subjected to accelerated aging tests to assess their preservation efficacy. Results and Outcomes: The tests suggest that 3-Cyano-4-isobutoxybenzoic acid could extend the shelf life of certain food items without compromising safety or taste.
3-Cyano-4-isobutoxybenzoic acid is an organic compound characterized by its benzoic acid structure, featuring a cyano group and an isobutoxy substituent. The molecular formula for this compound is , and it has a molecular weight of approximately 219.24 g/mol. The presence of the cyano group (-C≡N) introduces notable reactivity, while the isobutoxy group (-O-C(CH_3)_2) enhances its solubility in organic solvents, making it a versatile compound in synthetic and pharmaceutical chemistry.
The primary mechanism of action of 3-Cyano-4-isobutoxybenzoic acid is not yet established. Research suggests its role lies in serving as a precursor for the synthesis of cyanoaryloxadiazolyl-substituted nitrogen heterocycles []. These heterocycles are then investigated for their ability to modulate S1P receptors. The specific interaction of these derived compounds with S1P receptors and their downstream effects require further investigation [].
These reactions expand the potential applications of 3-cyano-4-isobutoxybenzoic acid in drug development and materials science.
Synthesis of 3-cyano-4-isobutoxybenzoic acid typically involves several steps:
For example, one method involves reacting 4-isobutyl-1,3-phthalonitrile with ammonium sulfide in an organic solvent to yield the desired compound .
3-Cyano-4-isobutoxybenzoic acid has potential applications in various fields:
Several compounds share structural similarities with 3-cyano-4-isobutoxybenzoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Cyano-4-methoxybenzoic acid | Methoxy group instead of isobutoxy | Different solubility and reactivity |
| 3-Cyano-4-isopropoxybenzoic acid | Isopropoxy group | Potentially different biological activity |
| 4-Cyano-3-isobutoxybenzoic acid | Cyano group at position 4 | Different electronic properties |
| 2-Cyano-4-isobutoxybenzoic acid | Cyano group at position 2 | Altered sterics affecting reactivity |
The presence of different alkyl groups (isobutoxy vs. methoxy) significantly influences the solubility, reactivity, and potential applications of these compounds, making each unique despite their structural similarities.